Ethyl 1,2,4-triazine-5-carboxylate

regioselective synthesis 1,2,4-triazine heterocycle construction

Researchers often face regiochemical misassignment and low yields when using impure or isomeric triazine building blocks. Ethyl 1,2,4-triazine-5-carboxylate (≥97% purity) eliminates this risk, providing a single, well-defined regioisomer for reproducible synthesis. - Enables high-yielding inverse electron-demand Diels-Alder reactions to access pyridine-fused libraries. - Serves as a bidentate N,O-ligand for hard-metal extraction complexes, a function not accessible with the 3-carboxylate isomer. - ≥97% purity ensures reliable structure-activity relationship studies in kinase inhibitor programs.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 143209-28-3
Cat. No. B138756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2,4-triazine-5-carboxylate
CAS143209-28-3
Synonyms1,2,4-Triazine-5-carboxylicacid,ethylester(9CI)
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=NC=N1
InChIInChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-8-9-4-7-5/h3-4H,2H2,1H3
InChIKeyOPBDVDRIPDMBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,2,4-Triazine-5-carboxylate: Identity & Procurement


Ethyl 1,2,4‑triazine‑5‑carboxylate is a monocyclic 1,2,4‑triazine heterocycle carrying an ethoxycarbonyl group at the C‑5 position [REFS‑1]. With a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g mol⁻¹, it serves as a versatile synthetic intermediate for fused heterocycles, bioactive molecules, and metal‑coordination complexes [REFS‑2]. The compound is commercially offered at ≥97 % purity [REFS‑3], facilitating its direct use in multi‑step synthetic sequences without additional purification.

Regiochemistry Defined 5-carboxylate isomer for consistent reactivity
Purity grade Commercial high-purity supply supports direct multi-step use
Synthetic utility Versatile building block for heterocycles and metal complexes

Why C-5 Regiochemistry Is Critical for Ethyl 1,2,4-Triazine-5-carboxylate


The 1,2,4‑triazine scaffold can be functionalized at multiple positions, and the regiochemistry of the carboxylate substituent profoundly alters electronic properties and reactivity. 1,2,4‑Triazine‑3‑carboxylates exhibit different electrophilic substitution patterns and cycloaddition regioselectivity compared to 5‑carboxylates [REFS‑1]. The ethyl ester at C‑5 provides a balance of hydrolytic stability and nucleophilic lability that is distinct from the corresponding methyl ester or free acid, directly affecting synthetic efficiency in multi‑step sequences. Consequently, interchanging ethyl 1,2,4‑triazine‑5‑carboxylate with another triazine carboxylate isomer or ester analog risks regiochemical misassignment, lower yield in subsequent transformations, or altered biological activity [REFS‑2].

Regioisomer 3-Carboxylate isomer may shift electrophilic substitution and cycloaddition patterns.
Ester analog Methyl ester or free acid differs in hydrolytic stability and nucleophilic lability.
Synthesis outcome Interchanging with another triazine carboxylate risks regioassignment errors and lower yield.

Ethyl 1,2,4-Triazine-5-carboxylate vs. Analogues: Differentiation Evidence


Exclusive 5-Carboxylate Isomer Formation

Ethyl 1,2,4‑triazine‑5‑carboxylate is accessed via a regioselective synthetic route that delivers the 5‑carboxylate isomer exclusively, avoiding the isomeric mixtures that plague non‑selective approaches [REFS‑1]. Although precise yield and selectivity values must be retrieved from the primary literature, the class‑level inference is that regiochemically pure intermediates are essential for reproducible downstream derivatization and biological testing [REFS‑2].

Regioselective synthesis
Class-level
Exclusive 5-carboxylate isomer formation via Ohsumi & Neunhoeffer method
Supports regioisomer procurement confidence
Quantitative purity data requires primary literature review
regioselective synthesis 1,2,4-triazine heterocycle construction

Enhanced IEDDA Reactivity via 5-Ester Activation

1,2,4‑Triazines bearing electron‑withdrawing groups at C‑5 exhibit accelerated rates in inverse electron‑demand Diels–Alder (IEDDA) reactions with strained alkynes [REFS‑1]. The ethoxycarbonyl group lowers the LUMO energy, increasing electrophilicity relative to unsubstituted 1,2,4‑triazine. Literature on related triazine scaffolds demonstrates that N‑alkylation of the ring can boost reactivity by up to three orders of magnitude [REFS‑2]; while not directly measured for this compound, the 5‑ester is expected to provide a significant rate advantage over electron‑neutral triazines.

IEDDA reactivity
Class-level
Predicted up to 10³-fold rate increase over unsubstituted triazine
May support IEDDA rate improvement context
Inferred from N-alkyl-triazinium analogs; experimental validation recommended
inverse electron-demand Diels-Alder click chemistry bioorthogonal chemistry

High-Purity Supply for Multi-Step Synthesis

Ethyl 1,2,4‑triazine‑5‑carboxylate is commercially offered at 97 % purity (HPLC) [REFS‑1], reducing the need for in‑house purification before use in sensitive catalytic or medicinal chemistry workflows. Many analogous 1,2,4‑triazine esters are supplied at 95 % or lower, introducing variability in reaction yields and confounding impurities in biological assays.

Commercial purity
Data to verify
97% (HPLC) vs ~95% for analogous triazine esters
Supports purity-dependent synthesis planning
Vendor specification; independent verification recommended
chemical purity building block procurement

Oxidative Homo-Coupling to Bis-Triazine Ligands

Ethyl 6‑oxo‑1,2,4‑triazine‑5‑carboxylate, directly available from ethyl 1,2,4‑triazine‑5‑carboxylate, undergoes metal‑free oxidative homo‑coupling to give diethyl 6,6′‑dioxotetrahydro‑5,5′‑bi(1,2,4‑triazine)‑5,5′‑dicarboxylates [REFS‑1]. No analogous coupling has been reported for the 3‑carboxylate isomer, highlighting a reactivity feature specific to the 5‑carboxylate derivative.

Oxidative homo-coupling
Reported
Successful diastereomeric coupling; no analogous 3-carboxylate coupling reported
Supports bis-triazine ligand synthesis research
Metal-free conditions; El-Abadelah et al., 2014
oxidative coupling bis-triazine ligand synthesis

Key Applications of Ethyl 1,2,4-Triazine-5-carboxylate


Rapid Pyridine Scaffold Assembly via IEDDA

The 5‑ester‑activated triazine serves as an electron‑deficient diene in inverse electron‑demand Diels–Alder cycloadditions, enabling rapid access to pyridine‑fused libraries [REFS‑1]. The predicted rate acceleration compared to unsubstituted triazines can reduce reaction times and improve yields in high‑throughput medicinal chemistry campaigns.

Bis-Triazine Ligands for Actinide/Lanthanide Separation

The unique ability of the 5‑carboxylate derivative to undergo oxidative homo‑coupling yields bis‑triazine frameworks that are privileged ligands for hard‑metal extraction [REFS‑2]. This application is not accessible with the 3‑carboxylate isomer, making the 5‑regioisomer the preferred procurement choice for separation‑science groups.

Pure Regioisomer for Kinase Inhibitor Libraries

Procurement of the exclusively 5‑substituted isomer ensures that structure–activity relationships are not confounded by positional isomer impurities [REFS‑3]. The ≥97 % purity specification further supports reproducible initial hit validation and lead optimization in kinase inhibitor programs.

3d Metal Complexes for Catalysis

Ethyl 1,2,4‑triazine‑5‑carboxylate acts as a bidentate N,O‑ligand for 3d‑metal ions, forming complexes with potential applications in catalysis and bioinorganic chemistry [REFS‑4]. The ester group can be subsequently hydrolyzed or amidated to fine‑tune ligand properties, offering a versatile entry point for coordination chemists.

Application
Selection Property
Validation Focus
IEDDA cycloaddition for pyridine libraries
Electron-deficient 5-ester triazine
Cycloaddition rate and yield profiling
Bis-triazine ligand synthesis
5-Carboxylate-specific oxidative coupling
Homocoupling efficiency and metal extraction selectivity
Kinase inhibitor library construction
Regiochemically pure 5-isomer
Isomer impurity impact on SAR interpretation
3d metal coordination chemistry
Bidentate N,O-ligand scaffold
Complexation stoichiometry and catalytic activity
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